molecular formula C22H22N4O B11321157 N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11321157
M. Wt: 358.4 g/mol
InChI Key: LFKPGXUMUCIKBC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-aminopyrazoles with formylated acetophenones under reflux conditions. One common method involves the use of enaminonitriles and hydrazine hydrate to form the required 3-aminopyrazoles, which are then reacted with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This method is advantageous due to its regioselectivity and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce reaction times . This method involves the reaction of 6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with N,N-dimethylformamide-dimethylacetal under microwave irradiation at 850 W for three minutes .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which enhance its biological activity and selectivity. Its methoxy and methyl groups contribute to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H22N4O/c1-14-5-7-17(8-6-14)21-16(3)22-23-15(2)13-20(26(22)25-21)24-18-9-11-19(27-4)12-10-18/h5-13,24H,1-4H3

InChI Key

LFKPGXUMUCIKBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)NC4=CC=C(C=C4)OC

Origin of Product

United States

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